1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine
Overview
Description
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
The synthesis of 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3,5-difluorophenylmethyl intermediate: This step involves the reaction of 3,5-difluorobenzyl chloride with a suitable nucleophile to form the 3,5-difluorophenylmethyl intermediate.
Piperidine ring formation: The intermediate is then reacted with piperidine under specific conditions to form the desired piperidine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its potential as a drug candidate.
Chemical Biology: It is used in chemical biology research to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 3,5-difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors, leading to specific biological outcomes.
Comparison with Similar Compounds
1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine: Similar structure but with different fluorine substitution pattern, leading to variations in chemical and biological properties.
1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine:
1-[(3,5-Dimethylphenyl)methyl]piperidin-4-amine: Methyl substitution instead of fluorine, affecting the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical properties and potential advantages in various applications.
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16/h5-7,12H,1-4,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRKIKNLVZACAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623335 | |
Record name | 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160358-09-8 | |
Record name | 1-[(3,5-Difluorophenyl)methyl]piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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